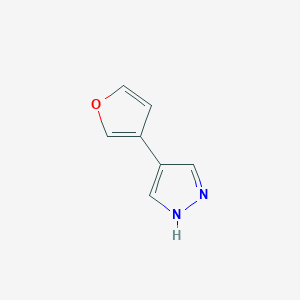

![molecular formula C20H19NO3 B6429994 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide CAS No. 2097897-72-6](/img/structure/B6429994.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzamide” is a complex organic molecule. It is related to furanylfentanyl, an opioid analgesic that is an analog of fentanyl . Furanylfentanyl has been sold as a designer drug and is approximately one fifth as potent as fentanyl .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a poly(N-allyl-tetrasubstituted imidazole) containing furan rings and a benzene ring was synthesized starting from 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole . The process used benzoyl peroxide as an initiator and a mixture of benzene and water as solvents .Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, furanylfentanyl, which shares the furan ring and the phenyl group, has a molar mass of 374.484 g/mol . The compound’s structure includes a furan ring substituted at the 2-position with an anilide .Wissenschaftliche Forschungsanwendungen

NFMP has been studied for its potential uses in a variety of scientific research applications. NFMP has been used as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and esters. NFMP has also been used as a solvent for the synthesis of organic compounds, and as a catalyst for a variety of reactions, such as the condensation of aldehydes and ketones. NFMP has also been studied for its potential use in drug delivery systems and as a potential therapeutic agent.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, similar compounds have been found to inhibit protein tyrosine kinases , which are enzymes that play a crucial role in cell signaling.

Biochemical Pathways

For example, certain indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have favorable toxicity profiles . These properties can significantly impact the bioavailability of the compound.

Result of Action

Related compounds have been found to induce apoptosis and cell cycle arrest in certain cancer cells .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using NFMP for laboratory experiments include its low cost, its ease of synthesis, and its versatility. NFMP can be synthesized from a variety of starting materials, and can be used in a variety of reactions. The limitations of using NFMP for laboratory experiments include its potential toxicity and its potential reactivity with other compounds.

Zukünftige Richtungen

For NFMP include further research into its potential uses as a drug delivery system and as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of NFMP is warranted. Finally, further research into the mechanism of action of NFMP is needed in order to understand how it interacts with and modifies the structure of a variety of compounds.

Synthesemethoden

NFMP can be synthesized by a variety of methods, such as the Mannich reaction, the Knoevenagel condensation, and the acylation of amines. The Mannich reaction is a three-component reaction that involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound. The Knoevenagel condensation is a two-component reaction that involves the condensation of an aldehyde or ketone with an amine. The acylation of amines involves the reaction of an amine with an acid chloride or an acid anhydride.

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14-5-2-3-6-17(14)20(23)21-13-18(22)15-8-10-16(11-9-15)19-7-4-12-24-19/h2-12,18,22H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSMMXNUHIASAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)

![2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6429918.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B6429933.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6429938.png)

![N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6429955.png)

![2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6429979.png)

![1-(adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B6429984.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429993.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B6429997.png)

![2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide](/img/structure/B6430001.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B6430004.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide](/img/structure/B6430011.png)

![3-(2,2,2-trifluoroethyl)-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6430019.png)